4-(4-aminophenyl)-1H-imidazol-2-amine
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Overview
Description
4-(4-aminophenyl)-1H-imidazol-2-amine is an organic compound that features both an imidazole ring and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenyl)-1H-imidazol-2-amine typically involves the reaction of 4-nitroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The nitro group is then reduced to an amino group using a suitable reducing agent such as iron powder or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-aminophenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder in acidic medium or catalytic hydrogenation using palladium on carbon.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: 4-(4-nitrophenyl)-1H-imidazol-2-amine.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-aminophenyl)-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-aminophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-(4-aminophenyl)-1H-imidazole: Lacks the second amino group on the imidazole ring.
4-(4-nitrophenyl)-1H-imidazol-2-amine: Contains a nitro group instead of an amino group.
Uniqueness
4-(4-aminophenyl)-1H-imidazol-2-amine is unique due to the presence of both an aminophenyl group and an imidazole ring, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
96139-65-0 |
---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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